molecular formula C10H13NO2 B034581 1-tert-Butyl-4-nitrobenzene CAS No. 3282-56-2

1-tert-Butyl-4-nitrobenzene

Cat. No.: B034581
CAS No.: 3282-56-2
M. Wt: 179.22 g/mol
InChI Key: XSCPVQNNFLHGHY-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a colorless crystalline solid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzenes, a class of compounds to which 1-tert-Butyl-4-nitrobenzene belongs, can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported.

Molecular Mechanism

It is known that nitrobenzenes can undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-nitrobenzene can be synthesized through the nitration of tert-butylbenzene. The process involves the reaction of tert-butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

    Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include alkoxides and amines.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Potassium alkoxides in the presence of oxygen for oxidative nucleophilic substitution.

Major Products:

    Reduction: 1-tert-Butyl-4-aminobenzene.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-tert-Butyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: Investigated for its potential use in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1-tert-Butyl-2-nitrobenzene
  • 1-tert-Butyl-3-nitrobenzene
  • 4-tert-Butyl-2-nitrophenol

Uniqueness: 1-tert-Butyl-4-nitrobenzene is unique due to the position of the nitro group relative to the tert-butyl group. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific synthetic processes.

Properties

IUPAC Name

1-tert-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPVQNNFLHGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876025
Record name 4-T-BUTYLNITROBENZENE
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3282-56-2, 3382-56-7
Record name 1-(1,1-Dimethylethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3282-56-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-4-nitrobenzene
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Record name 3282-56-2
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Record name 4-T-BUTYLNITROBENZENE
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Record name 1-tert-butyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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